4'-tert-Butylacetophenone
CAS No.: 943-27-1
VCID: VC0192730
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4'-tert-Butylacetophenone is a para-substituted acetophenone with the molecular formula and a molecular weight of 176.25 . It appears as a clear, colorless liquid . It is soluble in alcohol but insoluble in water . Key physical properties include a melting point between 17°C and 18°C (dimorphic), a density of 0.964, a boiling point of 107°C to 108°C at 5 mmHg, a flash point exceeding 100°C, and a refractive index of 1.52 . This chemical is utilized in the synthesis of 2-pyridone derivatives . It is also found as an impurity in the synthesis of Ebastine, specifically Ebastine Impurity B . Other names for 4'-tert-Butylacetophenone include 4-tert-Butylacetophenone, p-tert-Butylacetophenone, and 1-[4-(1,1-dimethylethyl)phenyl]ethanone . A similar chemical compound is 4′-methylacetophenone, which, based on available data, does not present a concern for genotoxic potential . |
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CAS No. | 943-27-1 |
Product Name | 4'-tert-Butylacetophenone |
Molecular Formula | C12H16O |
Molecular Weight | 176.25 g/mol |
IUPAC Name | 1-(4-tert-butylphenyl)ethanone |
Standard InChI | InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 |
Standard InChIKey | UYFJYGWNYQCHOB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
Appearance | Clear Colorless Oil |
Purity | > 95% |
Synonyms | 1-[4-(1,1-Dimethylethyl)phenyl]ethanone; 1-(4-tert-Butylphenyl)ethanone; 4-tert-Butylphenyl Methyl Ketone |
PubChem Compound | 13669 |
Last Modified | Aug 15 2023 |
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